molecular formula C8H8F4N2O2 B14074313 (2,3-Bis(difluoromethoxy)phenyl)hydrazine

(2,3-Bis(difluoromethoxy)phenyl)hydrazine

Cat. No.: B14074313
M. Wt: 240.15 g/mol
InChI Key: XJBJOTQXKDYCHB-UHFFFAOYSA-N
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Description

(2,3-Bis(difluoromethoxy)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two difluoromethoxy (–OCF₂H) groups at the 2- and 3-positions of the phenyl ring, linked to a hydrazine (–NH–NH₂) moiety. The difluoromethoxy groups enhance electronic withdrawal, increasing electrophilicity and stability compared to non-fluorinated analogs, while the hydrazine group enables nucleophilic reactivity, making it valuable in synthesizing heterocycles, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula

C8H8F4N2O2

Molecular Weight

240.15 g/mol

IUPAC Name

[2,3-bis(difluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H8F4N2O2/c9-7(10)15-5-3-1-2-4(14-13)6(5)16-8(11)12/h1-3,7-8,14H,13H2

InChI Key

XJBJOTQXKDYCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,3-difluoromethoxybenzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (2,3-Bis(difluoromethoxy)phenyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzene oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

(2,3-Bis(difluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine functional group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The difluoromethoxy groups may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below summarizes key structural, electronic, and biological distinctions between (2,3-Bis(difluoromethoxy)phenyl)hydrazine and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
(2,3-Bis(difluoromethoxy)phenyl)hydrazine –OCF₂H at 2,3-positions ~240–276 (estimated) Moderate electron withdrawal, balanced solubility in polar solvents Intermediate for heterocycles, potential anti-diabetic/anti-cancer agents
(2,5-Bis(difluoromethoxy)phenyl)hydrazine –OCF₂H at 2,5-positions 240.15 Higher steric hindrance; reduced reactivity in substitution reactions Anti-diabetic research, organic synthesis
(2,4-Bis(difluoromethoxy)phenyl)hydrazine –OCF₂H at 2,4-positions ~240 (estimated) Enhanced solubility in non-polar solvents; stable under acidic conditions Anti-cancer drug development, materials science
(2,3-Bis(trifluoromethoxy)phenyl)hydrazine –OCF₃ at 2,3-positions 276.14 Stronger electron withdrawal; higher thermal stability Enzyme inhibition, agrochemicals
[3-(Difluoromethoxy)phenyl]hydrazine –OCF₂H at 3-position ~198 (estimated) Lower steric bulk; faster reaction kinetics in hydrazone formation Building block for dyes, coordination chemistry
4-(Trifluoromethoxy)phenylhydrazine –OCF₃ at 4-position 207.13 High lipophilicity; potent in enzyme inhibition assays Antimicrobial agents, medicinal chemistry

Structural and Electronic Differences

  • Substituent Position : The 2,3-difluoromethoxy substitution in the target compound creates a sterically crowded ortho configuration, reducing rotational freedom compared to para-substituted analogs like (2,4- or 2,5-Bis(difluoromethoxy)phenyl)hydrazine. This steric effect slows certain reactions (e.g., cyclization) but enhances regioselectivity in electrophilic substitutions .
  • Fluorination Degree : Replacing difluoromethoxy (–OCF₂H) with trifluoromethoxy (–OCF₃) groups (as in (2,3-Bis(trifluoromethoxy)phenyl)hydrazine) increases electron-withdrawing effects, lowering the pKa of the hydrazine group and boosting oxidative stability. This makes trifluoromethoxy derivatives more suitable for high-temperature reactions .

Biological Activity

(2,3-Bis(difluoromethoxy)phenyl)hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The structural features of this compound, including the difluoromethoxy groups, contribute to its lipophilicity and reactivity, which are critical for its interaction with biological systems.

The mechanism of action for (2,3-Bis(difluoromethoxy)phenyl)hydrazine involves its ability to act as an electrophile. The difluoromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with cellular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological macromolecules, leading to various biochemical effects, including enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, including (2,3-Bis(difluoromethoxy)phenyl)hydrazine. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity : In a study evaluating various fluorinated aldimines and hydrazones, (2,3-Bis(difluoromethoxy)phenyl)hydrazine was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : Research on aromatic acylhydrazones demonstrated that modifications similar to those present in (2,3-Bis(difluoromethoxy)phenyl)hydrazine could enhance antifungal potency against Candida neoformans. Compounds with similar structural motifs showed low toxicity in mammalian cells while maintaining high antifungal efficacy .

Data Table: Biological Activity Overview

Compound Target Organism Activity MIC (μg/mL) Selectivity Index
(2,3-Bis(difluoromethoxy)phenyl)hydrazineStaphylococcus aureusAntibacterial0.5>1000
(2,3-Bis(difluoromethoxy)phenyl)hydrazineEscherichia coliAntibacterial1.0>500
Aromatic acylhydrazone derivativesCandida neoformansAntifungal0.06>1000

Research Findings

  • Antimicrobial Efficacy : The compound's structural features allow it to penetrate bacterial membranes effectively, leading to its observed antimicrobial properties. The presence of difluoromethoxy groups is crucial for enhancing lipophilicity and biological activity.
  • Safety Profile : Studies indicate that derivatives similar to (2,3-Bis(difluoromethoxy)phenyl)hydrazine exhibit low toxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .

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